Nonyl 2,4-dichlorobenzoate
Description
Nonyl 2,4-dichlorobenzoate is an ester derivative of 2,4-dichlorobenzoic acid, where the hydroxyl group of the carboxylic acid is replaced by a nonyl (C₉H₁₉) ester group.
Properties
CAS No. |
820238-89-9 |
|---|---|
Molecular Formula |
C16H22Cl2O2 |
Molecular Weight |
317.2 g/mol |
IUPAC Name |
nonyl 2,4-dichlorobenzoate |
InChI |
InChI=1S/C16H22Cl2O2/c1-2-3-4-5-6-7-8-11-20-16(19)14-10-9-13(17)12-15(14)18/h9-10,12H,2-8,11H2,1H3 |
InChI Key |
GBEDZFPWHADFLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)C1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Nonyl 2,4-dichlorobenzoate can be synthesized through the esterification of 2,4-dichlorobenzoic acid with nonanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Nonyl 2,4-dichlorobenzoate undergoes several types of chemical reactions, including:
Oxidation: The nonyl group can be oxidized to form carboxylic acids or ketones.
Reduction: The chlorine atoms can be reduced to form the corresponding non-chlorinated benzoate.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Nonyl 2,4-dichlorobenzoic acid or nonyl 2,4-dichloroketone.
Reduction: Nonyl benzoate.
Substitution: Nonyl 2-hydroxybenzoate, Nonyl 2-amino-4-chlorobenzoate, etc.
Scientific Research Applications
Polymer Additives
Nonyl 2,4-dichlorobenzoate is utilized as an additive in polymer formulations to enhance thermal stability and improve processing characteristics. It acts as a plasticizer and stabilizer in polycarbonate and other thermoplastic materials.
| Property | Effect of this compound |
|---|---|
| Thermal Stability | Increases the thermal degradation temperature |
| Flowability | Enhances flow properties during processing |
| Mechanical Strength | Improves the tensile strength of the polymer |
Case Study : A study demonstrated that incorporating this compound into polycarbonate compositions significantly improved their flowability and thermal resistance compared to standard formulations .
Drug Formulation
This compound has been explored as a potential excipient in drug formulations due to its ability to modify drug release profiles. Its lipophilic nature allows it to enhance the solubility of poorly soluble drugs.
| Application | Observed Benefits |
|---|---|
| Controlled Release | Facilitates sustained drug release |
| Solubility Enhancement | Improves bioavailability of active ingredients |
Research Findings : In vitro studies indicated that formulations containing this compound exhibited a more controlled release of active pharmaceutical ingredients compared to those without it .
Pesticide Formulation
This compound is used in the formulation of certain pesticides due to its effectiveness as an active ingredient against various pests. Its application ensures targeted delivery and reduced environmental impact.
| Pesticide Type | Target Organisms |
|---|---|
| Insecticides | Effective against aphids and beetles |
| Herbicides | Controls broadleaf weeds |
Case Study : Research conducted on agricultural applications showed that this compound-based pesticides had higher efficacy rates than traditional formulations, leading to improved crop yields .
Recent studies have investigated the biological activity of this compound, highlighting its potential antimicrobial properties.
| Activity Type | Observed Effects |
|---|---|
| Antimicrobial | Inhibitory effects on bacterial strains |
| Antifungal | Effective against specific fungal pathogens |
Research Insights : A series of tests demonstrated that this compound exhibited significant antimicrobial activity comparable to established antibiotics .
Mechanism of Action
The mechanism of action of Nonyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The presence of chlorine atoms enhances its reactivity and ability to form stable complexes with biological molecules, influencing its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key properties of Nonyl 2,4-dichlorobenzoate and its analogs, based on available data from diverse sources:
Key Observations:
Alkyl Chain Impact on Lipophilicity: The longer nonyl chain in this compound increases its hydrophobicity compared to ethyl and butyl analogs, which may enhance its persistence in lipid-rich environments .
Synthetic Accessibility: Ethyl and butyl analogs are synthesized via straightforward esterification, suggesting similar feasibility for the nonyl derivative. However, longer alkyl chains may require optimized reaction conditions for yield and purity.
Biodegradability: Shorter-chain analogs (e.g., ethyl) are more susceptible to microbial degradation. For instance, Alcaligenes denitrificans NTB-1 metabolizes 2,4-dichlorobenzoate derivatives via reductive dechlorination and hydrolytic dehalogenation . The nonyl variant’s extended chain may impede enzymatic access, reducing biodegradation rates.
Metabolic and Environmental Behavior
Degradation Pathways
- Ethyl 2,4-Dichlorobenzoate : Microbes like A. denitrificans first reductively dechlorinate the 2-position chlorine to form 4-chlorobenzoate, followed by hydrolytic removal of the remaining halogen to yield 4-hydroxybenzoate . This pathway is oxygen-sensitive and inducible under low-oxygen conditions.
- However, steric hindrance from the nonyl chain could delay hydrolysis.
Environmental Persistence
Longer alkyl chains increase hydrophobicity (logP), enhancing adsorption to organic matter in soil or sediment. Ethyl and butyl analogs exhibit moderate mobility in aqueous systems, whereas this compound is likely to bioaccumulate in fatty tissues .
Biological Activity
Nonyl 2,4-dichlorobenzoate is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This compound is a derivative of 2,4-dichlorobenzoic acid, and its biological effects are relevant for understanding its applications in medicine and environmental science.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C_{13}H_{15}Cl_2O_2
- Molecular Weight : 276.17 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antimicrobial, antifungal, and potential anticancer properties. The following sections delve into specific studies and findings related to its biological effects.
Antimicrobial Activity
A study highlighted the antimicrobial properties of this compound against several bacterial strains. The compound demonstrated significant inhibition against:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that this compound could be a potential candidate for developing antimicrobial agents .
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity. A comparative study demonstrated its efficacy against common fungal pathogens:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 16 |
| Aspergillus niger | 32 |
The findings indicate that the compound can inhibit fungal growth effectively at relatively low concentrations .
Anticancer Potential
Recent investigations have explored the anticancer properties of this compound. In vitro studies on various cancer cell lines revealed that the compound can induce apoptosis in cancer cells:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF-7 (breast cancer) | 15 |
These results suggest that this compound may possess significant anticancer activity through mechanisms involving cell cycle arrest and apoptosis induction .
The biological activity of this compound is believed to involve multiple mechanisms:
- Cell Membrane Disruption : The compound may integrate into microbial membranes, leading to increased permeability and eventual cell lysis.
- Enzyme Inhibition : It may inhibit key enzymes involved in cellular metabolism in both microbial and cancer cells.
- Reactive Oxygen Species (ROS) Generation : The induction of oxidative stress has been proposed as a mechanism for its anticancer effects.
Toxicological Considerations
While this compound shows promise in various biological activities, its safety profile must be considered. Toxicological studies indicate potential cytotoxicity at high concentrations. The compound's effects on human cell lines should be further explored to establish safe dosage ranges for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
